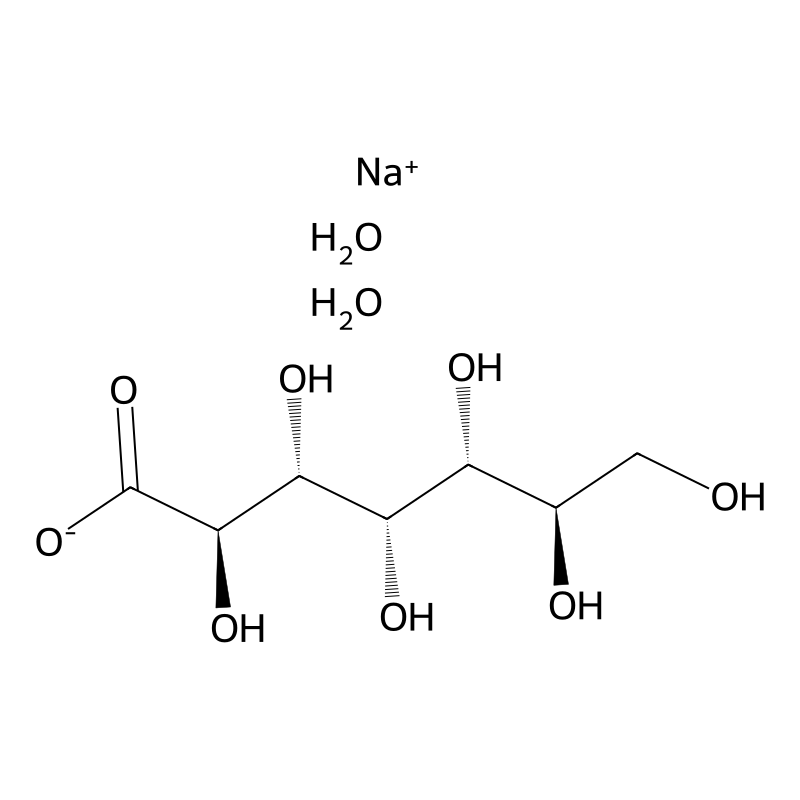

Gluceptate sodium dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chelating Agent

- Gluceptate sodium dihydrate is a non-toxic and non-hazardous chelating agent . This means it can bind to metal ions, forming stable complexes.

- Researchers can utilize this property to sequester unwanted metal ions from solutions or biological samples. This can be particularly useful in studies involving enzymes or proteins that are sensitive to metal ion interference.

Water Treatment

- Due to its chelating properties, gluceptate sodium dihydrate shows promise in water treatment applications .

- Research suggests it can remove metal contaminants like calcium, iron, and aluminum from water.

Other Potential Applications

- Limited research suggests gluceptate sodium dihydrate might have applications in agriculture, cosmetics, and textile processing due to its interaction with metal ions .

- However, more research is required to fully understand its effectiveness in these areas.

Current Research Limitations

- While there's potential for using gluceptate sodium dihydrate in scientific research, much of the existing information comes from product descriptions from chemical suppliers .

- There's a scarcity of peer-reviewed scientific research on its specific applications and effectiveness in various fields.

Future Research Directions

- Further research is needed to explore the efficacy of gluceptate sodium dihydrate as a chelating agent in different scientific disciplines.

- Studies investigating its interaction with specific enzymes, proteins, or metal contaminants in controlled laboratory settings would be beneficial.

- Research on its potential applications in agriculture, cosmetics, and textiles could also be fruitful, provided it's conducted with proper scientific rigor.

Gluceptate sodium dihydrate, also known as sodium glucoheptonate, is a chelating agent with the chemical formula and a molecular weight of approximately 248.16 g/mol. It appears as a yellow to tan crystalline powder and is soluble in water. This compound is recognized for its ability to form stable complexes with various metal ions, making it useful in various applications, particularly in pharmaceuticals and biochemistry .

The primary mechanism of action of Gluceptate sodium dihydrate is through chelation. The multiple hydroxyl groups in its structure can form strong bonds with metal ions, effectively sequestering them and preventing their interaction with other molecules []. This property makes it useful in various applications, such as:

- Water treatment: Removing unwanted metal ions that can cause hardness or discoloration in water [].

- Agriculture: Chelating metal ions in soil that might hinder nutrient uptake by plants [].

- Cosmetics: Preventing metal-catalyzed degradation of cosmetic ingredients [].

- Textile processing: Removing metal impurities that can affect dye uptake or fabric quality [].

where represents a metal ion and represents gluceptate sodium dihydrate. The stability of these complexes can vary depending on the metal ion involved and the environmental conditions such as pH .

Gluceptate sodium dihydrate exhibits notable biological activity, primarily due to its chelating properties. It has been shown to enhance the bioavailability of certain minerals and can be used to detoxify heavy metals in biological systems. Additionally, it has applications in drug formulations where it helps stabilize active pharmaceutical ingredients by preventing their degradation through complexation with metal ions .

Furthermore, studies indicate that gluceptate sodium dihydrate is non-toxic and non-hazardous, making it suitable for use in medical applications without significant side effects .

The synthesis of gluceptate sodium dihydrate typically involves the reaction of D-gluconic acid with sodium hydroxide or sodium carbonate. The general synthetic route can be outlined as follows:

- Preparation of D-gluconic acid: This can be derived from glucose through oxidation processes.

- Neutralization: D-gluconic acid is then neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.

- Crystallization: The resulting solution is concentrated and cooled to crystallize gluceptate sodium dihydrate.

This method ensures high purity and yield of the compound .

Gluceptate sodium dihydrate has a wide range of applications, including:

- Pharmaceuticals: Used as a stabilizer for drugs and as a chelating agent to enhance mineral absorption.

- Biotechnology: Employed in various biochemical assays where metal ion stabilization is required.

- Agriculture: Utilized in formulations that improve nutrient availability in soils by chelating essential trace elements .

Interaction studies have demonstrated that gluceptate sodium dihydrate effectively binds with various metal ions, which can influence its efficacy in biological systems. For instance, its interaction with calcium and magnesium ions can enhance the solubility of these minerals, facilitating their absorption in biological contexts. Additionally, research indicates that gluceptate sodium dihydrate does not exhibit significant adverse interactions with other common pharmaceutical agents, making it a versatile additive in drug formulations .

Gluceptate sodium dihydrate shares similarities with several other chelating agents but maintains unique properties that distinguish it from them. Below is a comparison table highlighting these differences.

| Compound Name | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Gluceptate Sodium Dihydrate | C7H17NaO10 | Non-toxic, forms stable complexes | Enhances mineral bioavailability |

| Ethylenediaminetetraacetic Acid | C10H16N2O8 | Strong chelator for heavy metals | More effective for toxic metals |

| Citric Acid | C6H8O7 | Natural chelator, used in food preservation | Less selective than gluceptate |

| Lactic Acid | C3H6O3 | Used as a food additive and preservative | Lower chelation capacity |

Gluceptate sodium dihydrate's ability to selectively bind certain metal ions while being non-toxic sets it apart from other chelators like ethylenediaminetetraacetic acid, which may have more pronounced effects on heavy metals but also potential toxicity concerns .